Etamivan

Description

This compound (INN) or ethamivan (USAN) is marketed under the name Analepticon. Etamvin is a respiratory stimulant drug similar to nikethamide. It is no longer used in the United States.

ETHAMIVAN is a small molecule drug with a maximum clinical trial phase of IV and is indicated for respiratory system disease.

minor descriptor (65-72); major descriptor (73-86); on-line search BENZAMIDES (66-86); INDEX MEDICUS search BENZAMIDES (65-72); ETHAMIVAN (73-86)

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

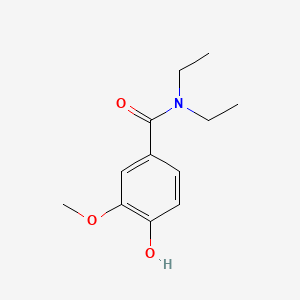

N,N-diethyl-4-hydroxy-3-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-4-13(5-2)12(15)9-6-7-10(14)11(8-9)16-3/h6-8,14H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQJODPIMMWWMFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023007 | |

| Record name | Ethamivan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855940 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

304-84-7 | |

| Record name | Ethamivan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=304-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethamivan [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000304847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etamivan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08989 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ETHAMIVAN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759302 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Etamivan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406087 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethamivan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Etamivan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.599 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHAMIVAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M44O63YPV9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

95-95.5 | |

| Record name | Etamivan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08989 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Historical Trajectories and Classification Within Analeptics

Direct Central Excitatory Effects

Ethamivan functions as a central nervous system stimulant, belonging to the class of methylxanthine derivatives, which also includes compounds such as caffeine (B1668208) and theophylline. patsnap.comlkouniv.ac.in Its primary site of action is within the brainstem, specifically targeting the medullary respiratory centers. patsnap.com These centers are crucial for regulating breathing in response to changes in blood carbon dioxide and oxygen levels. patsnap.com

The stimulatory effects of Ethamivan on these centers are mediated by two principal mechanisms:

Phosphodiesterase Inhibition : Ethamivan inhibits the enzyme phosphodiesterase, which is responsible for the breakdown of cyclic adenosine (B11128) monophosphate (cAMP) within cells. patsnap.com By inhibiting this enzyme, Ethamivan leads to an accumulation of intracellular cAMP. patsnap.com Elevated cAMP levels, in turn, enhance cellular activities that promote respiration. patsnap.com

Adenosine Receptor Antagonism : Adenosine acts as a neuromodulator that typically exerts an inhibitory effect on neural activity, including that of the respiratory centers. patsnap.comlkouniv.ac.in Ethamivan counteracts this inhibition by blocking adenosine receptors, thereby increasing neural activity and stimulating respiration. patsnap.comlkouniv.ac.in

Role in Respiratory Drive Modulation

The direct central excitatory effects of Ethamivan culminate in a notable modulation of the respiratory drive. By stimulating the medullary respiratory centers, Ethamivan leads to an increase in both the rate and depth of breathing. patsnap.com Studies conducted in unanesthetized decerebrate cats indicated that Ethamivan primarily increased respiratory rate but did not significantly alter tidal volume. nih.govresearchgate.net This observed increase in respiratory rate was dependent on intact vagus nerves, suggesting a potential involvement of pulmonary chemoreflexes in mediating this effect. nih.govresearchgate.net

Influence on Peripheral Chemoreceptors

Enhancement of Hypoxia Sensitivity

Ethamivan's pharmacological actions extend to the peripheral chemoreceptors, which are specialized structures located in the carotid and aortic bodies. patsnap.com These chemoreceptors are acutely sensitive to fluctuations in blood oxygen levels. patsnap.com Ethamivan has been shown to enhance the sensitivity of these peripheral chemoreceptors to hypoxic conditions (low oxygen levels). patsnap.com

Pharmacodynamics and Physiological Responses

Respiratory System Dynamics

Ethamivan's primary therapeutic application stems from its ability to stimulate respiration. This effect is mediated through its influence on various components of the respiratory control system. patsnap.com

Ethamivan stimulates the medullary respiratory centers, resulting in an observable increase in both the rate and depth of breathing. patsnap.com Research conducted on unanesthetized decerebrate cats indicated that Ethamivan primarily evoked increases in respiratory rate but did not significantly alter tidal volume. nih.gov This observed increase in respiratory rate was dependent on intact vagus nerves, suggesting that the effect might be mediated through the stimulation of pulmonary chemoreflexes. nih.gov

Table 1: Observed Effects of Ethamivan on Ventilatory Parameters

| Parameter | Observed Change | Context of Observation | Reference |

| Ventilatory Rate | Increased | General respiratory stimulation | patsnap.com |

| Tidal Volume | Increased (implied by "depth of breathing") | General respiratory stimulation | patsnap.com |

| Respiratory Rate | Increased (but not tidal volume) | Studies in unanesthetized decerebrate cats | nih.gov |

| Vagus Nerves | Required for respiratory rate increase | Studies in unanesthetized decerebrate cats | nih.gov |

Ethamivan has been shown to augment alveolar ventilation, a critical process for efficient gas exchange. It achieves this by enhancing the sensitivity of peripheral chemoreceptors to hypoxia (low oxygen levels). This heightened sensitivity improves the chemoreceptors' ability to trigger an appropriate respiratory response, thereby contributing to increased alveolar ventilation. patsnap.com Studies have investigated the effect of Ethamivan on alveolar ventilation in patients suffering from chronic lung disease. nih.gov Furthermore, it has been evaluated for its efficacy in cases of alveolar hypoventilation, particularly in conditions such as emphysema and obesity. nih.gov

A significant aspect of Ethamivan's respiratory pharmacodynamics is its influence on the body's response to carbon dioxide tension. The compound increases the sensitivity of the respiratory centers to carbon dioxide, which in turn promotes deeper and more frequent breaths. patsnap.com Investigations in healthy young adult males demonstrated that intravenous infusion of Ethamivan at a rate of 9 mg/min induced respiratory stimulation. The degree of this stimulation was found to be dependent on the prevailing alveolar carbon dioxide tension. bps.ac.uknih.govnih.gov Specifically, the stimulatory effect of Ethamivan was most pronounced when the alveolar CO2 tension was low, and it diminished as the alveolar partial pressure of carbon dioxide (PCO2) increased. bps.ac.uknih.govnih.gov

Table 2: Ethamivan's Response to Alveolar Carbon Dioxide Tension

| Alveolar CO2 Tension | Degree of Respiratory Stimulation by Ethamivan | Reference |

| Low | Most marked | bps.ac.uknih.govnih.gov |

| Increasing | Diminishes | bps.ac.uknih.govnih.gov |

Central Nervous System Excitability

Beyond its direct effects on respiration, Ethamivan exhibits broader stimulant properties on the central nervous system. patsnap.compatsnap.com

The central action of Ethamivan is predominantly observed within the brainstem, where it directly stimulates the medullary respiratory centers. patsnap.compatsnap.com This stimulation enhances the excitability of these centers, effectively counteracting respiratory depression. patsnap.com However, studies examining its impact on specific neural activity in respiratory circuits, such as those in decerebrate cats, indicated that Ethamivan did not demonstrate a selective stimulant action on respiratory neurons. nih.gov The observed increases in respiratory rate in these studies were found to require intact vagus nerves, suggesting that Ethamivan might stimulate pulmonary chemoreflexes, which then indirectly lead to an increased respiratory rate rather than a direct selective stimulation of respiratory neurons. nih.gov

Electrophysiological Correlates

Quantitative Electroencephalography (EEG) Investigations of Encephalotropic Properties

Quantitative Electroencephalography (EEG) provides a non-invasive method for assessing the electrical activity of the brain and its functional states. Studies investigating the encephalotropic properties of a combination product containing Ethamivan (specifically Instenon, which includes Ethamivan, Hexobendine, and Ethophyllin) have utilized power spectral analysis of EEG. fishersci.atwikidata.org

In a double-blind, placebo-controlled trial involving healthy volunteers, the administration of this combination demonstrated notable changes in brain electrical activity. Power spectral analysis of the EEG revealed a decrease in delta wave activity and a concomitant increase in alpha and beta wave activity when compared to placebo. fishersci.atwikidata.org

Table 1: Effects of Ethamivan-Containing Combination (Instenon) on EEG Power Spectral Analysis (vs. Placebo)

| EEG Wave Type | Observed Change | Implied Physiological State |

| Delta Waves | Decrease | Reduced Drowsiness/Relaxation |

| Alpha Waves | Increase | Increased Alertness/Wakefulness |

| Beta Waves | Increase | Increased Alertness/Cognitive Processing |

Note: These findings are based on studies of a combination product (Instenon) that includes Ethamivan, Hexobendine, and Ethophyllin, and attribute the encephalotropic effects, in part, to Ethamivan. wikipedia.orgfishersci.atwikidata.org

Preclinical Investigations and Experimental Models

In Vivo Studies on Respiratory Stimulation

In vivo studies have been crucial in characterizing ethamivan's respiratory stimulant properties, observing its effects on parameters such as respiratory rate and tidal volume, and investigating the underlying neural pathways.

The respiratory stimulant effects of ethamivan have been investigated in unanesthetized decerebrate cats. researchgate.netnih.govresearchgate.netresearchgate.netjneurosci.org In these models, ethamivan was observed to increase respiratory rate. researchgate.netnih.govresearchgate.net However, studies indicated that ethamivan did not selectively stimulate respiratory neurons. researchgate.netnih.govresearchgate.net

A critical finding in the study of ethamivan's respiratory effects is the involvement of the vagus nerves. The observed increases in respiratory rate induced by ethamivan were dependent on intact vagus nerves. researchgate.netnih.govresearchgate.netresearchgate.net Midcervical vagotomy, the surgical cutting of the vagus nerves in the mid-cervical region, resulted in the abolition of this stimulatory effect on respiratory rate. researchgate.netnih.govresearchgate.netresearchgate.net The vagus nerve serves as a primary sensory conduit from the lungs and airways to the brain, playing a significant role in controlling pulmonary function and regulating respiration. frontiersin.org Efferent fibers of the vagus nerve innervate the lungs, influencing airway size and respiration rate. frontiersin.org

The mechanism by which ethamivan increases respiratory rate, particularly its dependence on vagal innervation, suggests a potential stimulation of pulmonary chemoreflexes. researchgate.netnih.govresearchgate.net It is hypothesized that ethamivan may stimulate these reflexes, which then lead to an increased respiratory rate. researchgate.netnih.govresearchgate.net Chemoreflexes are integral to maintaining stable arterial carbon dioxide partial pressure (PCO2) through minor corrective cardiorespiratory adjustments. nih.gov Peripheral chemoreceptors, which are part of this reflex system, are located in the carotid and aortic bodies. sssup.it

Comparative Pharmacological Studies in Animal Models

Comparative studies have provided insights into ethamivan's pharmacological profile relative to other known respiratory stimulants and its efficacy in counteracting central nervous system (CNS) depression.

Comparative studies in unanesthetized decerebrate cats revealed distinct differences in the respiratory stimulant effects of ethamivan and picrotoxin (B1677862). researchgate.netnih.govresearchgate.netresearchgate.net Ethamivan primarily increased respiratory rate without significantly affecting tidal volume. researchgate.netnih.govresearchgate.net In contrast, picrotoxin profoundly altered both respiratory rate and tidal volume. researchgate.netnih.govresearchgate.net Picrotoxin was also noted to modify central respiratory rhythmicity, leading to a pattern of breathing that cycled between slow and deep respiration, and rapid and shallow breathing, interspersed with periods of rapid and deep respiration. researchgate.netnih.govresearchgate.netresearchgate.net Unlike ethamivan, picrotoxin showed no discernible effect on peripheral chemoreflexes, but its actions were attributed to alterations in central respiratory rhythmicity. researchgate.netnih.govresearchgate.net

A notable difference between the two compounds lies in their therapeutic indices. In unanesthetized animals, the ratio between the convulsant dose and the respiratory stimulant dose for ethamivan was reported to be 35. drugs.com For picrotoxin, this ratio was considerably lower at 2.3. drugs.com This indicates that ethamivan possesses a wider margin of safety, or therapeutic window, compared to picrotoxin. drugs.comrjptonline.org Picrotoxin is known to act as a noncompetitive antagonist at GABAA receptors, blocking GABA-activated chloride ionophores, and is classified as a convulsant. nih.gov Its use is limited by its high toxicity and narrow therapeutic window. rjptonline.orgwikipedia.orgnih.gov

The distinct effects on respiratory parameters are summarized in the following table:

| Compound | Effect on Respiratory Rate | Effect on Tidal Volume | Effect on Peripheral Chemoreflexes | Effect on Central Respiratory Rhythmicity | Convulsant to Respiratory Stimulant Dose Ratio (Unanesthetized Animals) |

| Ethamivan | Increased | No significant change | Possible stimulation | Not primary | 35 drugs.com |

| Picrotoxin | Profoundly altered | Profoundly altered | No discernible effect | Markedly altered | 2.3 drugs.com |

Ethamivan has been utilized as a respiratory analeptic in the management of barbiturate (B1230296) poisoning. wikipedia.orgmedkoo.comnih.gov In cases of severe barbiturate-induced narcosis, intravenous administration of ethamivan led to an increase in the depth of respirations. nih.gov Analeptics, including ethamivan, have historically been employed to counteract the CNS and respiratory depressant effects induced by barbiturates. google.comial.sp.gov.br Barbiturates exert their CNS depressant effects primarily through the modulation of GABA-mediated neurotransmission. westernu.edu Studies in animals anesthetized with barbiturates demonstrated that ethamivan was among the effective analeptics capable of aiding in the recovery of narcotized subjects. ial.sp.gov.br

Biochemical and Biophysical Research

Ethamivan, chemically known as N,N-Diethylvanillamide, is a compound that has been the subject of biochemical and biophysical investigations, primarily concerning its mechanism of action as a respiratory stimulant. Its molecular formula is C12H17NO3, and it has a molecular weight of 223.27 g/mol . wikipedia.org Ethamivan typically appears as a white to off-white solid. wikipedia.org

Mechanism of Action

Ethamivan's primary action is centered on stimulating the medullary respiratory centers located in the brainstem, which are crucial for regulating breathing in response to blood carbon dioxide and oxygen levels. wikipedia.org This stimulation leads to an increase in both the rate and depth of respiration. wikipedia.org

As a methylxanthine derivative, Ethamivan's mechanism involves several key biochemical pathways. One significant action is the inhibition of the enzyme phosphodiesterase. wikipedia.org This inhibition results in an accumulation of cyclic adenosine (B11128) monophosphate (cAMP) within cells, thereby enhancing cellular activities that promote respiration. wikipedia.org

Furthermore, Ethamivan acts as an antagonist of adenosine receptors. wikipedia.org Adenosine, a neuromodulator, typically exerts an inhibitory effect on neural activity, including that of the respiratory centers. wikipedia.org By blocking these adenosine receptors, Ethamivan counteracts this inhibition, leading to increased neural activity and subsequent respiratory stimulation. wikipedia.org The compound also enhances the sensitivity of peripheral chemoreceptors, found in the carotid and aortic bodies, to hypoxia (low oxygen levels). wikipedia.org This increased sensitivity augments their ability to trigger an appropriate respiratory response. wikipedia.org

Beyond its established roles, some research has suggested other potential biochemical interactions. For instance, Ethamivan has been postulated to interact with muscarinic receptors in the medulla, although the precise nature and specificity of this binding remain undefined. drugbank.com In a separate phenotypic screening study, Ethamivan was identified as a 5-HT7 receptor agonist, indicating a possible interaction with serotonergic pathways. fishersci.at

Biophysical Properties and Research Findings

Biophysical research on Ethamivan has explored its molecular characteristics and interactions with various solvents. Studies examining the solvent dependency of rotational barriers in Ethamivan, in comparison to Nikethamide, have provided insights into its conformational dynamics. drugbank.com These investigations, often utilizing Nuclear Magnetic Resonance (NMR) data, revealed that relatively non-polar solvents, such as chloroform (B151607) and benzene, lead to larger activation enthalpies for rotational barriers. drugbank.com In contrast, more polar solvents, including water, methanol, and trifluoroethanol, result in smaller activation enthalpy barriers. drugbank.com This suggests that solvent polarity significantly influences the thermodynamic activation barriers of Ethamivan's internal molecular motions. drugbank.com

A key structural difference observed between Ethamivan and Nikethamide is the replacement of the pyridine (B92270) ring in Nikethamide with a 4-hydroxy-3-methoxy-benzamide ring in Ethamivan. drugbank.com This substitution has been shown to facilitate rotation about the carbonyl carbon-nitrogen bond in Ethamivan, leading to a lower thermodynamic barrier compared to Nikethamide. drugbank.com

In terms of general solubility, Ethamivan has been found to be soluble in Dimethyl Sulfoxide (DMSO) at concentrations of ≥ 36 mg/mL (161.24 mM). wikipedia.org

Table 1: Key Physicochemical Properties of Ethamivan (This table is designed to be interactive in a digital format.)

| Property | Value | Unit | Source |

| Molecular Formula | C12H17NO3 | - | wikipedia.org |

| Molecular Weight | 223.27 | g/mol | wikipedia.org |

| Appearance | White to off-white solid | - | wikipedia.org |

| CAS Number | 304-84-7 | - | wikipedia.org |

| Solubility in DMSO (at 25°C) | ≥ 36 (161.24) | mg/mL (mM) | wikipedia.org |

| Melting Point | 95-95.5 | °C | nih.gov |

Table 2: Rotational Barrier Activation Enthalpy Trends in Ethamivan (This table is designed to be interactive in a digital format.)

| Solvent Type | Example Solvents | Observed Effect on Activation Enthalpy | Source |

| Non-polar | Chloroform, Benzene | Larger Activation Enthalpies | drugbank.com |

| Polar | Water, Methanol, Trifluoroethanol | Smaller Activation Enthalpy Barriers | drugbank.com |

In the context of broader preclinical investigations, Ethamivan was also included in a high-throughput screening of a chemical library (LOPAC) to identify compounds affecting the mammalian circadian clock. easychem.org In confirmation assays, Ethamivan did not exhibit a period-changing effect on luminescence rhythms in Bmal1-dluc cells, indicating no significant influence on circadian rhythm under the tested conditions. easychem.org

Q & A

Q. What ethical safeguards are critical when designing Ethamivan trials in comatose patients with barbiturate overdose?

- Methodological Answer :

- Informed Consent : Use deferred consent models approved by IRBs, with explicit documentation of surrogate decision-makers.

- Safety Monitoring : Establish stopping rules for adverse events (e.g., seizures, hypertension) based on pre-trial simulations.

- Transparency : Publish negative results and protocol deviations in registries like ClinicalTrials.gov to combat publication bias .

Q. Tables for Reference

| Variable | Measurement Technique | Key Consideration |

|---|---|---|

| Alveolar PCO₂ | Arterial blood gas analysis | Calibrate analyzers hourly to avoid drift |

| Respiratory Rate | Pneumotachography | Normalize by body weight and species |

| Plasma Ethamivan Levels | HPLC-MS | Validate extraction methods for protein-bound fractions |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.